Papp

Vue d'ensemble

Description

Pregnancy-Associated Plasma Protein-A (PAPP-A) was first identified in the early 1970s as a placental protein of unknown function, present at high concentrations in the circulation of pregnant women . It’s a metzincin metalloproteinase, expressed by many nonplacental cells, that regulates local insulin-like growth factor (IGF) activity through cleavage of high-affinity IGF binding proteins (IGFBPs), in particular IGFBP-4 .

Synthesis Analysis

A study developed a waterproof and intumescent flame retardant system for epoxy resin (EP) by combining hexachlorocyclotriphosphazene and melamine with vanillin, synthesizing a ternary polymer flame retardant (HCPVM), combining carbon and gas sources, and using piperazine pyrophosphate (PAPP) as an acid source .Molecular Structure Analysis

Researchers have determined the three-dimensional structure of the proteolytic enzyme PAPP-A . PAPP-A is heart-shaped with an inner ‘chamber’. The complex between PAPP-A and STC2 is a large molecule, which consists of 3600 amino acids .Chemical Reactions Analysis

PAPP-A plays a role in the proteolytic regulation of IGF activity, which is important, since the IGFs promote proliferation, differentiation, migration, and survival in various normal and cancer cells .Applications De Recherche Scientifique

Role in Breast Cancer

PAPP-A plays an integral role in breast cancer (BC), especially triple negative breast cancer (TNBC). This subtype accounts for the most aggressive BC, possesses high tumor heterogeneity, is least responsive to standard treatments and has the poorest clinical outcomes . PAPP-A has been demonstrated to play a role in tumor initiation, progression, metastasis including epithelial-mesenchymal transition (EMT), as well as acting as a biomarker for predicting patient outcomes .

Role in Pregnancy

PAPP-A is a protein that is highly elevated during pregnancy . During pregnancy, the placental syncytiotrophoblasts synthesize and secrete PAPP-A into the plasma and maintain its high levels throughout gestation .

Role in Proteolytic Activity

The function of PAPP-A remained unknown till its role in proteolytic activity of insulin-like growth factor (IGF) -dependent insulin-like growth factor-binding proteins (IGFBP) was revealed .

Role in Growth Physiology

The identification of three nonrelated families with mutations in the PAPP-A2 gene has shed light on how this protease affects human physiology . This review summarizes our understanding of the implications of PAPP-A2 in growth physiology, obtained from studies in genetically modified animal models and the PAPP-A2 deficient patients known to date .

Role in GH-IGF System

The existence of pregnancy-associated plasma proteins (PAPP-A and PAPP-A2) and stanniocalcins (STC1 and STC2) , has been known for more than four decades; however, their regulatory functions in the GH-IGF system were discovered much later . PAPP-A and PAPP-A2 are metalloproteinases that regulate the bioavailability of IGFs .

Role in Structural Insights

The structure not only confirmed intramolecular disulfide bonds of PAPP-A reported in previous studies, but also identified several new disulfide pairs .

Mécanisme D'action

Target of Action

Pregnancy-associated plasma protein-A (PAPP-A) is a protein that plays an integral role in various biological processes, particularly in breast cancer (BC), especially triple negative breast cancer (TNBC) . It belongs to the pappalysin subfamily . The primary targets of PAPP-A are insulin-like growth factor-binding proteins (IGFBPs), specifically IGFBP-4 .

Mode of Action

PAPP-A is a metzincin metalloproteinase that regulates local insulin-like growth factor (IGF) activity through the cleavage of high-affinity IGFBPs .

Biochemical Pathways

PAPP-A is heavily involved in p53 mediated pathways, collagen deposition, epithelial-mesenchymal transition (EMT), and extracellular matrix (ECM) tissue remodeling of BCs . It plays a crucial role in the IGFBP/IGF axis, which is important for cell proliferation, differentiation, migration, and survival .

Pharmacokinetics

Membrane permeability is an in vitro parameter that represents the apparent permeability (Papp) of a compound, and is a key absorption, distribution, metabolism, and excretion (ADME) parameter in drug development . .

Result of Action

The proteolytic regulation of IGF activity by PAPP-A is important, as the IGFs promote proliferation, differentiation, migration, and survival in various normal and cancer cells . In breast cancer, PAPP-A has been demonstrated to play a role in tumor initiation, progression, metastasis including EMT, as well as acting as a biomarker for predicting patient outcomes .

Action Environment

The action of PAPP-A is influenced by various environmental factors. For instance, during pregnancy, the placental syncytiotrophoblasts synthesize and secrete PAPP-A into the plasma and maintain its high levels . .

Orientations Futures

PAPP-A is a promising target for achieving clinical benefits, especially in the context of triple negative breast cancer . The relationship and mechanisms involving PAPP-A reveal the potential for more treatment options that can lead to successful immunotherapeutic targets and the ability to assist with better predicting clinical outcomes in TNBC .

Propriétés

IUPAC Name |

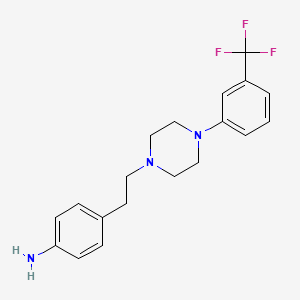

4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N3/c20-19(21,22)16-2-1-3-18(14-16)25-12-10-24(11-13-25)9-8-15-4-6-17(23)7-5-15/h1-7,14H,8-13,23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAKALASJNGQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=C(C=C2)N)C3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171136 | |

| Record name | 4-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-Benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500433 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1814-64-8 | |

| Record name | LY 165163 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001814648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-Benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-165163 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HAJ699EWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl 4-aminobenzoate](/img/structure/B1675503.png)